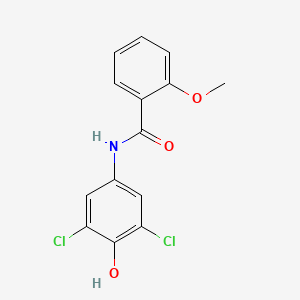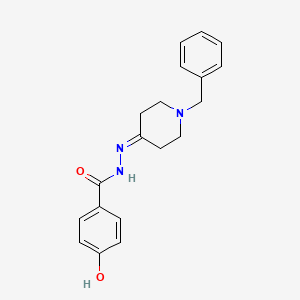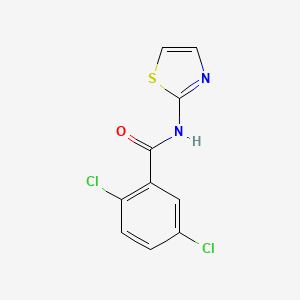![molecular formula C21H22ClN3OS B5838000 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine, also known as MTIP, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine-based compounds and has been extensively studied for its pharmacological properties. In
作用机制
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT1A receptor, which is widely distributed in the central nervous system. By blocking the activity of this receptor, this compound increases the release of serotonin, a neurotransmitter that regulates mood and anxiety. This mechanism of action is similar to that of other anxiolytic and antidepressant drugs, such as buspirone and fluoxetine.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models, without producing sedation or motor impairment. It has also been demonstrated to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This compound has been found to increase the levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. These biochemical and physiological effects suggest that this compound has potential therapeutic applications in the treatment of mood and anxiety disorders.
实验室实验的优点和局限性
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize in large quantities and high purity, making it suitable for further research and development. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its duration of action and require frequent dosing.
未来方向
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has potential therapeutic applications in the treatment of mood and anxiety disorders, as well as addiction. Future research could focus on the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. This compound could also be used in combination with other drugs to enhance its therapeutic effects. Further studies could explore the molecular mechanisms underlying the anxiolytic and antidepressant effects of this compound, as well as its potential neuroprotective properties. Overall, this compound represents a promising candidate for further research and development in the field of neuropsychopharmacology.
合成方法
The synthesis of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine involves the reaction of 2-(2-chlorophenyl)-1,3-thiazole-4-carbaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent. The reaction yields this compound as a white solid with a high purity. The synthesis method has been optimized to produce this compound in large quantities and high purity, making it suitable for further research and development.
科学研究应用
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and addiction. It has been shown to modulate the activity of the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This compound has also been demonstrated to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further clinical trials.
属性
IUPAC Name |
2-(2-chlorophenyl)-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-26-18-8-6-17(7-9-18)25-12-10-24(11-13-25)14-16-15-27-21(23-16)19-4-2-3-5-20(19)22/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPQAJDTLCMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)


![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)



![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)

